molecular formula C23H17N3O2 B14946218 N-(9H-fluoren-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-(9H-fluoren-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B14946218
M. Wt: 367.4 g/mol
InChI Key: AEFJOTFEDNLPCD-UHFFFAOYSA-N
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Description

N-(9H-fluoren-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound with a unique structure that combines a fluorenyl group with a phthalazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 9H-fluoren-2-amine with a suitable phthalic anhydride derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The intermediate product is then subjected to further reactions to introduce the methyl and oxo groups, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

    Substitution: The fluorenyl and phthalazine moieties can undergo substitution reactions to introduce different substituents, thereby altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups, resulting in a variety of functionalized compounds.

Scientific Research Applications

N-(9H-fluoren-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it valuable in drug discovery and development.

    Medicine: The compound’s potential therapeutic properties are being investigated for the treatment of various diseases. Its ability to modulate specific molecular pathways makes it a candidate for drug development.

    Industry: In the materials science industry, the compound is used to develop new polymers and nanomaterials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability, mechanical strength, and other desirable characteristics.

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in drug discovery, the compound may inhibit or activate enzymes involved in disease-related pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(9H-fluoren-2-yl)-2-methyl-3-nitrobenzamide
  • 9H-fluoren-2-yl (2-methyl-1-naphthyl)methanone
  • 2,7-bis(1H-benzo[d]imidazol-2-yl)aryl-9H-fluorenes

Uniqueness

N-(9H-fluoren-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide stands out due to its unique combination of a fluorenyl group and a phthalazine moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it offers a different reactivity profile and potential for functionalization, which can be leveraged in research and industrial applications.

Properties

Molecular Formula

C23H17N3O2

Molecular Weight

367.4 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C23H17N3O2/c1-26-23(28)20-9-5-4-8-19(20)21(25-26)22(27)24-16-10-11-18-15(13-16)12-14-6-2-3-7-17(14)18/h2-11,13H,12H2,1H3,(H,24,27)

InChI Key

AEFJOTFEDNLPCD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4

Origin of Product

United States

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